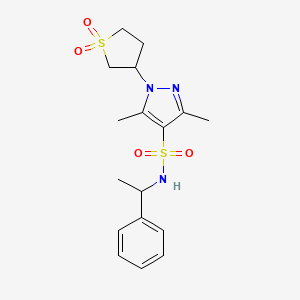
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H23N3O4S2 and its molecular weight is 397.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide is a member of the pyrazole and sulfonamide class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydrothiophene ring, a pyrazole core, and a sulfonamide functional group. Its molecular formula is C15H20N2O3S with a molecular weight of approximately 320.39 g/mol. The sulfonamide moiety is particularly significant due to its known interactions with various biological targets.
Research indicates that derivatives of pyrazole-4-sulfonamide compounds can act as activators of G protein-gated inwardly rectifying potassium channels (GIRK) . These channels play a crucial role in regulating neuronal excitability and neurotransmitter release, impacting physiological processes such as pain perception and anxiety .
Potential Mechanisms:
- Ion Channel Modulation : The compound has been shown to modulate ion channels, which can influence cellular excitability.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Properties : There is emerging evidence supporting the anti-inflammatory potential of pyrazole derivatives .
Biological Activity Studies
Several studies have focused on the biological activities associated with pyrazole-4-sulfonamide derivatives. Below are key findings from relevant research:
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of related pyrazole compounds, researchers synthesized several derivatives and assessed their activity against breast cancer cell lines. Notably, one derivative exhibited an IC50 value indicating effective inhibition of cell proliferation at low concentrations. This suggests that modifications to the pyrazole structure can enhance anticancer activity .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of a series of sulfonamide derivatives in models of neurodegenerative diseases. The results showed that certain compounds could significantly reduce neuronal death induced by oxidative stress, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease .
Propriétés
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(1-phenylethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-12(15-7-5-4-6-8-15)19-26(23,24)17-13(2)18-20(14(17)3)16-9-10-25(21,22)11-16/h4-8,12,16,19H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIDCAUWGBXFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













